Cas no 2521-86-0 ((R)-2-Amino-2-cyclopentylacetic acid)

(R)-2-Amino-2-cyclopentylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Amino-2-cyclopentylacetic acid
- (R)-2-Cyclopentylglycine
- D-Cyclopentyl glycine
- H-D-Cpg-OH
- 2,5-DIHYDRO-D-PHENYLGLYCINE
- D-2,5-Dihydrophenylglycin
- D-2,5-DIHYDRO-PHENYLGLYCINE
- D-cyclohexa-1,4-dienylglycine
- D-cyclohexadienylglycine
- D-Cyclopentyl-amino-essigsaeure
- DIHYDROPHENYLGLYCINE
- L--Dihydrophenylglycine
- Cyclopentaneaceticacid, a-amino-, (R)-
- Cyclopentaneaceticacid, a-amino-, D- (8CI)
- D-Cyclopentylglycine
- AKOS006342818
- A817714
- J-015876
- CS-D0303
- EN300-1297761
- SCHEMBL919635
- MFCD03788075
- AC-3532
- DS-18394
- XBPKRVHTESHFAA-ZCFIWIBFSA-N
- (R)-2-Amino-2-cyclopentylaceticacid
- 2-(cyclopentylamino)acetic acid;D-Cyclopentylglycine
- HY-33259
- D-beta-Cyclopentylglycine (H-D-Cpg-OH)
- (2R)-AMINO(CYCLOPENTYL)ACETIC ACID
- (2R)-Amino(cyclopentyl)ethanoic acid, AldrichCPR
- 2-Cyclopentyl-D-glycine
- CYCLOPENTANEACETIC ACID, ALPHA-AMINO-, (ALPHAR)-
- DTXSID401292171
- (2R)-2-AMINO-2-CYCLOPENTYLACETIC ACID
- (alphaR)-alpha-Aminocyclopentaneacetic acid
- 2521-86-0
- (I+/-R)-I+/--Aminocyclopentaneacetic acid
- 2-Cyclopentyl-L-glycine
- (R)-AMINO(CYCLOPENTYL)ACETIC ACID
-
- MDL: MFCD03788075
- Inchi: 1S/C7H13NO2/c9-7(10)5-8-6-3-1-2-4-6/h6,8H,1-5H2,(H,9,10)
- InChI Key: XBPKRVHTESHFAA-ZCFIWIBFSA-N
- SMILES: C1CCC(C1)[C@H](C(=O)O)N
Computed Properties
- Exact Mass: 143.09500
- Monoisotopic Mass: 143.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
- XLogP3: -1.5
Experimental Properties
- Melting Point: >300°C
- PSA: 63.32000
- LogP: 1.28880
- Specific Rotation: -10.2 (c=0.5, 5N HCl)
(R)-2-Amino-2-cyclopentylacetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
(R)-2-Amino-2-cyclopentylacetic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
(R)-2-Amino-2-cyclopentylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-33259-50mg |
(R)-2-amino-2-cyclopentylacetic acid |
2521-86-0 | 50mg |
¥480 | 2023-08-31 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R33600-1g |
(R)-2-amino-2-cyclopentylacetic acid |
2521-86-0 | 1g |
¥386.0 | 2021-09-08 | ||
TRC | C986470-250mg |
D-Cyclopentylglycine |
2521-86-0 | 250mg |
$98.00 | 2023-05-18 | ||
AAPPTec | UHG220-1g |
H-D-Cpg-OH |
2521-86-0 | 1g |
$215.00 | 2024-07-19 | ||
Chemenu | CM128302-1g |
(R)-2-amino-2-cyclopentylacetic acid |
2521-86-0 | 97% | 1g |
$204 | 2021-06-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03578-0.25g |
(R)-2-Amino-2-cyclopentylacetic acid |
2521-86-0 | 97% | 0.25g |
608.00 | 2021-07-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R33600-250mg |
(R)-2-amino-2-cyclopentylacetic acid |
2521-86-0 | 250mg |
¥156.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R33600-100mg |
(R)-2-amino-2-cyclopentylacetic acid |
2521-86-0 | 100mg |
¥106.0 | 2021-09-08 | ||
Parkway Scientific | AC-118-3g |
D-Cyclopentyl glycine |
2521-86-0 | > 95% | 3g |
$295 | 2023-04-12 | |
Parkway Scientific | AC-118-1g |
D-Cyclopentyl glycine |
2521-86-0 | > 95% | 1g |
$95 | 2023-04-12 |
(R)-2-Amino-2-cyclopentylacetic acid Related Literature
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
Additional information on (R)-2-Amino-2-cyclopentylacetic acid
Introduction to (R)-2-Amino-2-cyclopentylacetic Acid (CAS No. 2521-86-0)
(R)-2-Amino-2-cyclopentylacetic acid, identified by its CAS number 2521-86-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This enantiomerically pure compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The cyclopentyl group attached to the amino acid backbone introduces steric hindrance, which can influence the compound's biological activity and interactions with target enzymes or receptors.
The synthesis of (R)-2-amino-2-cyclopentylacetic acid involves intricate organic transformations, often requiring advanced catalytic methods to achieve high enantiomeric purity. The importance of enantiopurity in pharmaceuticals cannot be overstated, as the biological activity of chiral compounds can vary dramatically between enantiomers. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production of this compound, making it more accessible for research and industrial applications.
In recent years, (R)-2-amino-2-cyclopentylacetic acid has been explored for its potential in the development of novel therapeutic agents. Its structural motif is reminiscent of natural amino acids, suggesting possible roles in enzyme inhibition or modulation of metabolic pathways. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain proteases, which are crucial targets in the treatment of inflammatory diseases and cancer.
The pharmacological profile of (R)-2-amino-2-cyclopentylacetic acid has been investigated in various preclinical models. Researchers have observed that this compound can interact with specific binding sites on proteins, potentially leading to therapeutic effects. The cyclopentyl ring's spatial orientation provides a unique binding interaction that may not be replicated by structurally simpler analogs. This specificity makes it a valuable scaffold for designing drugs with enhanced selectivity and reduced side effects.
Furthermore, the chemical stability of (R)-2-amino-2-cyclopentylacetic acid under different conditions has been a focus of study. Its resistance to degradation under physiological pH and temperature conditions makes it a promising candidate for formulation into stable pharmaceutical products. This stability is critical for ensuring the efficacy and shelf-life of drugs derived from this compound.
The application of computational chemistry has also played a pivotal role in understanding the behavior of (R)-2-amino-2-cyclopentylacetic acid. Molecular modeling techniques have allowed researchers to predict how this compound might interact with biological targets at the atomic level. These insights have guided the design of modified derivatives with improved pharmacokinetic properties, such as enhanced solubility or longer half-life.
In the context of drug discovery, (R)-2-amino-2-cyclopentylacetic acid serves as a building block for more complex molecules. By appending different functional groups or linking it to other pharmacophores, chemists can generate libraries of compounds for high-throughput screening. This approach has led to the identification of several lead compounds with therapeutic potential, highlighting the versatility of this scaffold.
Recent clinical trials have begun to explore the efficacy of derivatives inspired by (R)-2-amino-2-cyclopentylacetic acid. While these trials are still in early stages, preliminary results are encouraging, showing promising signs in treating certain conditions. The compound's ability to modulate biological pathways without significant off-target effects makes it an attractive candidate for further development.
The industrial production of (R)-2-amino-2-cyclopentylacetic acid has also seen advancements, with continuous flow reactors improving yield and reducing waste. These innovations align with global trends toward greener chemistry, emphasizing sustainability in pharmaceutical manufacturing. The ability to produce this compound efficiently and environmentally responsibly is crucial for its widespread adoption in drug development.
In conclusion, (R)-2-amino-2-cyclopentylacetic acid (CAS No. 2521-86-0) is a versatile and promising compound with significant applications in pharmaceutical research and development. Its unique structural features, coupled with recent advancements in synthetic chemistry and computational biology, position it as a valuable tool for creating novel therapeutic agents. As research continues to uncover new possibilities for this compound, its role in addressing complex medical challenges is likely to expand further.
